4-Chloro-2-fluoro-5-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZERBWIXHDUMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280760 | |
| Record name | 4-Chloro-2-fluoro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146447-10-1 | |
| Record name | 4-Chloro-2-fluoro-5-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146447-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Halogenated and Methoxylated Benzoic Acid Derivatives in Advanced Chemical Synthesis
Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, prized for their utility as precursors in the synthesis of a vast array of organic compounds. The strategic placement of halogen and methoxy (B1213986) substituents onto the benzoic acid core dramatically expands its synthetic potential and allows for the fine-tuning of molecular properties.
Halogenated substituents, such as chlorine and fluorine, are integral to modern medicinal chemistry and materials science. The inclusion of these atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often incorporated to enhance metabolic resistance and to modulate the acidity of nearby functional groups. Chlorine can participate in halogen bonding, a type of noncovalent interaction that can be crucial for molecular recognition and self-assembly processes. The presence of halogen atoms provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of intricate molecular architectures.
The methoxy group (-OCH3), an electron-donating substituent, also plays a critical role in modifying the characteristics of benzoic acid derivatives. In medicinal chemistry, the methoxy group can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It can form hydrogen bonds and participate in other non-covalent interactions within protein binding sites, thereby enhancing the potency and selectivity of drug candidates. Furthermore, the methoxy group can direct the position of subsequent chemical reactions on the aromatic ring, providing regiochemical control during multi-step syntheses. The combined presence of both halogen and methoxy groups, as seen in 4-chloro-2-fluoro-5-methoxybenzoic acid, creates a highly functionalized and versatile chemical intermediate.
Positional Isomerism and Its Implications for Research Directions
In the realm of substituted aromatic compounds, positional isomerism—the variation in the location of substituents on the aromatic ring—has profound implications for a molecule's physical, chemical, and biological properties. The specific arrangement of the chloro, fluoro, and methoxy (B1213986) groups at the 4, 2, and 5 positions of the benzoic acid ring in the subject compound is not arbitrary and dictates its unique reactivity and potential applications.
The relative positions of these functional groups influence the electronic distribution within the molecule, affecting its acidity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. For instance, the placement of an electron-withdrawing group, such as a halogen, at a different position can alter the pKa of the carboxylic acid group. Research has shown that the antibacterial activity of benzoic acid derivatives can be significantly influenced by the type and position of substituents on the benzoic ring.
The distinct spatial arrangement of atoms in 4-chloro-2-fluoro-5-methoxybenzoic acid differentiates it from its other positional isomers, such as 5-chloro-2-methoxybenzoic acid or 4-chloro-2-methoxybenzoic acid. Each isomer will present a unique steric and electronic profile, leading to different outcomes in chemical reactions and biological interactions. For example, a synthetic step that proceeds with high yield and selectivity for one isomer may be completely ineffective for another. This specificity is a critical consideration for researchers, as the choice of a particular isomer is often essential for achieving a desired molecular geometry or biological activity in a target molecule. Consequently, research efforts are often directed at developing synthetic routes that can produce a single, desired positional isomer with high purity.
Scope and Objectives of Academic Investigations Concerning 4 Chloro 2 Fluoro 5 Methoxybenzoic Acid
Rational Design of Synthetic Routes for this compound
The synthesis of polysubstituted benzoic acids such as this compound requires careful strategic planning to ensure the correct regiochemical placement of each substituent. The rational design of synthetic routes for this compound is centered on the principles of electrophilic aromatic substitution and the directing effects of the substituents, as well as the potential for nucleophilic aromatic substitution and ortho-lithiation strategies.
Strategies for Regioselective Halogenation and Methoxylation on Benzoic Acid Scaffolds
Achieving the specific 4-chloro, 2-fluoro, 5-methoxy substitution pattern on a benzoic acid scaffold necessitates a regioselective approach. The carboxyl group is a deactivating, meta-directing group, while the methoxy (B1213986) group is a strongly activating ortho-, para-directing group. The fluorine and chlorine atoms are deactivating but ortho-, para-directing. unizin.orglibretexts.orgpressbooks.publibretexts.orgyoutube.com The interplay of these directing effects is crucial in planning the sequence of substitution reactions.
For instance, starting with a pre-existing benzoic acid, direct halogenation would be influenced by the existing substituents. If one were to start with 2-fluoro-5-methoxybenzoic acid, the methoxy group would strongly direct electrophilic chlorination to the ortho and para positions (relative to the methoxy group). The para position (C4) is sterically more accessible, potentially leading to the desired 4-chloro product.
An alternative strategy involves directed ortho-metalation (DoM). In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with an electrophile. For example, a methoxy group can act as a DMG, directing lithiation to an adjacent carbon, which can then be functionalized. wikipedia.org
Multi-Step Conversions from Readily Available Precursors
Given the complexity of the target molecule, a multi-step synthesis from readily available precursors is the most practical approach. A plausible retrosynthetic analysis suggests that commercially available substituted anilines or phenols could serve as starting materials. For example, a synthetic route could be envisioned starting from p-aminosalicylic acid, similar to the synthesis of the related 4-amino-5-chloro-2-methoxybenzoic acid. google.com
A hypothetical multi-step synthesis could involve the following key transformations:
Starting Material Selection : A plausible starting material could be 3-fluoro-4-chloroanisole or 1-chloro-4-fluoro-2-methoxybenzene. These precursors contain the required halogen and methoxy substituents in the correct relative positions.
Introduction of the Carboxyl Group : The carboxyl group can be introduced via several methods. One common method is through a Grignard reaction with carbon dioxide, preceded by the formation of a Grignard reagent from the corresponding aryl halide. Another approach is through the oxidation of a methyl group, which would need to be introduced onto the ring via a Friedel-Crafts alkylation or a similar method.
Ortho-Lithiation Strategy : A more direct approach for introducing the carboxyl group at the correct position would be through directed ortho-lithiation. Starting with a precursor like 1-chloro-4-fluoro-2-methoxybenzene, the methoxy group could direct lithiation to the C3 position. However, the presence of the fluorine at C4 might also influence the site of lithiation. Subsequent quenching with carbon dioxide would yield the desired benzoic acid.
A potential synthetic pathway is outlined in the table below, based on analogous syntheses of polysubstituted benzoic acids. researchgate.netresearchgate.net
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, guided by existing substituents. |
| 2 | Reduction | Fe/HCl or H₂, Pd/C | Reduction of the nitro group to an amino group. |
| 3 | Sandmeyer Reaction | NaNO₂, HCl, then CuCl | Conversion of the amino group to a chlorine atom. |
| 4 | Hydrolysis/Further Functionalization | H₂O, heat or other specific reagents | Conversion of intermediate functional groups to the final substituents. |
This table represents a generalized, plausible synthetic strategy based on known organic transformations for similar molecules.
Exploration of Novel Catalytic and Reagent Systems
Modern organic synthesis increasingly relies on novel catalytic systems to improve efficiency, selectivity, and environmental compatibility. For the synthesis of this compound, several areas could benefit from such innovations.
For the halogenation steps, traditional methods often employ stoichiometric amounts of Lewis acids like AlCl₃ or FeBr₃. wikipedia.org Newer catalytic systems could involve more environmentally benign catalysts or milder reaction conditions.
The introduction of the methoxy group could be achieved through nucleophilic aromatic substitution on a suitably activated precursor, potentially catalyzed by copper or palladium complexes. Similarly, the formation of the carbon-carbon bond for the carboxyl group could be accomplished using palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, if a suitable precursor with a leaving group (e.g., bromine or iodine) is used.
Chemical Reactivity of this compound
The chemical reactivity of this compound is governed by the electronic and steric effects of its five substituents on the benzene (B151609) ring. These substituents influence the susceptibility of the aromatic ring to further substitution reactions.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. The existing substituents on the ring determine the rate and regioselectivity of the reaction. The substituents on this compound have competing directing effects:
-COOH (Carboxyl group) : Strongly deactivating and meta-directing.
-OCH₃ (Methoxy group) : Strongly activating and ortho-, para-directing.
-F (Fluoro group) : Weakly deactivating and ortho-, para-directing.
-Cl (Chloro group) : Weakly deactivating and ortho-, para-directing.
The position of further substitution would be determined by the net effect of these groups. The methoxy group strongly directs to its ortho and para positions. The position ortho to the methoxy group is already substituted with the carboxyl group. The other ortho position is substituted with a chlorine atom. The para position is substituted with a fluorine atom. Therefore, the directing effects of the existing substituents are in conflict, and a mixture of products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions. Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, and the presence of the carboxyl group would likely inhibit this type of reaction. wikipedia.org
Nucleophilic Aromatic Substitution Reactions of Halogen Substituents
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide).
In this compound, both fluorine and chlorine atoms are potential leaving groups. The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack. acgpubs.org The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.
The presence of the electron-withdrawing carboxyl group would activate the ring towards nucleophilic attack. The position of this group relative to the halogens is critical. For efficient stabilization of the negatively charged intermediate (Meisenheimer complex), the electron-withdrawing group should be ortho or para to the leaving group. In this molecule, the carboxyl group is ortho to the fluorine atom and meta to the chlorine atom. This suggests that the fluorine atom at the C2 position would be more susceptible to nucleophilic substitution than the chlorine atom at the C4 position.
Therefore, it is predicted that under SNAr conditions, a nucleophile would preferentially displace the fluorine atom.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, enabling its use in the synthesis of more complex molecules. Key transformations include esterification, amidation, and reduction.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, methods involving activating agents can be used. For instance, reacting the carboxylic acid with an alkyl halide in the presence of a base like sodium carbonate can yield the corresponding ester.
Amidation: Amide bond formation is one of the most frequent reactions in medicinal chemistry. nih.gov Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. globalscientificjournal.com Modern coupling reagents, such as those that form phosphonium (B103445) salts in situ, can also facilitate this transformation under mild, room-temperature conditions, accommodating a wide range of aliphatic, benzylic, and aromatic carboxylic acids and amines. nih.govresearchgate.net
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-chloro-2-fluoro-5-methoxyphenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a standard reagent for this purpose, followed by an aqueous workup to neutralize the reaction and isolate the alcohol.
The following table summarizes these key transformations.
| Transformation | Product Functional Group | Typical Reagents and Conditions | Notes |
|---|---|---|---|
| Esterification | Ester (-COOR) | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Reversible reaction; water removal drives it to completion. |
| Amidation | Amide (-CONR'R'') | 1. SOCl₂ or (COCl)₂ then R'R''NH 2. Coupling agents (e.g., PPh₃/N-chlorophthalimide), Amine (R'R''NH), Room Temperature | Activation of the carboxylic acid is necessary for efficient reaction. nih.gov |
| Reduction | Primary Alcohol (-CH₂OH) | 1. Lithium Aluminum Hydride (LiAlH₄) in THF 2. Aqueous workup | Requires strong reducing agents. |
Stability and Degradation Pathways Under Various Conditions
The stability of this compound is influenced by environmental factors such as temperature, pH, and ultraviolet (UV) radiation. The molecule's degradation is primarily associated with the reactivity of the carboxylic acid group and the halogen substituents on the aromatic ring.
Thermal Stability: Substituted benzoic acids can undergo thermal degradation, typically through decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). nih.gov While benzoic acid itself is stable up to 300°C, derivatives can degrade at lower temperatures. nih.govresearchgate.net For this compound, significant degradation would be expected at elevated temperatures (e.g., >200-250°C), leading to the formation of 1-chloro-4-fluoro-2-methoxybenzene. nih.gov
Photochemical Stability: The presence of chloro and fluoro substituents on the benzoic acid ring makes the compound susceptible to photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light. researchgate.netnih.gov Studies on similar chloro/fluoro-benzoic acid derivatives show that dechlorination is a more facile process than defluorination due to the weaker carbon-chlorine bond. researchgate.net The degradation pathway can involve initial dehalogenation, followed by oxidative cleavage of the aromatic ring, eventually leading to mineralization into CO₂ and inorganic ions. researchgate.net
Biological Degradation: The biodegradation of halogenated aromatic compounds in the environment is a critical pathway. Certain microorganisms, such as Pseudomonas species, are known to degrade fluorobenzoates and chlorobenzoates. nih.govnih.gov The degradation typically proceeds via dioxygenase enzymes that hydroxylate the aromatic ring, forming catechols. nih.gov These intermediates then undergo ring cleavage. The presence of multiple halogen substituents can, however, render the molecule more resistant to microbial degradation. nih.gov
The stability profile is summarized in the table below.
| Condition | Stability | Primary Degradation Pathway | Potential Products |
|---|---|---|---|
| High Temperature (>200°C) | Unstable | Decarboxylation | 1-Chloro-4-fluoro-2-methoxybenzene, CO₂ nih.govresearchgate.net |
| UV Radiation (e.g., with TiO₂) | Unstable | Dehalogenation, Ring Cleavage | Halide ions, hydroxylated intermediates, CO₂ researchgate.net |
| Microbial Action | Potentially Degradable | Oxidative Ring Cleavage | Catechol intermediates, CO₂, biomass nih.gov |
| Aqueous (Ambient Temp, Neutral pH) | Generally Stable | Minimal degradation | N/A |
Optimization of Reaction Conditions for Research-Scale Synthesis
A common and effective method for the research-scale synthesis of substituted benzoic acids like this compound is through directed ortho-lithiation, followed by carboxylation. This strategy involves the deprotonation of a substituted aromatic ring at a position adjacent (ortho) to a directing group, followed by quenching the resulting aryllithium intermediate with an electrophile, in this case, carbon dioxide.
A plausible synthetic route starts from 1-chloro-4-fluoro-2-methoxybenzene. The methoxy group is a powerful ortho-directing group for lithiation. The optimization of this synthesis involves careful control of several parameters to maximize yield and minimize side reactions.
Key Optimization Parameters:
Base: Strong, sterically hindered lithium amide bases like lithium tetramethylpiperidide (LTMP) or alkyllithiums like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are highly effective. semanticscholar.orgbohrium.com The choice of base is critical for achieving regioselective deprotonation without competing side reactions.
Temperature: Lithiation reactions are typically conducted at very low temperatures, such as -78°C or -90°C, to ensure the stability of the aryllithium intermediate and prevent undesired reactions. rsc.orgresearchgate.net
Solvent: Anhydrous aprotic ethers, most commonly tetrahydrofuran (THF), are used to solvate the organolithium reagents and intermediates. rsc.org The purity and dryness of the solvent are paramount for success.
Quenching: The aryllithium intermediate is quenched by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice. researchgate.net
The following table illustrates how reaction conditions can be optimized.
| Parameter | Condition | Effect on Yield/Purity | Rationale |
|---|---|---|---|
| Base/Additive | n-BuLi | Moderate Yield, potential for side reactions | Highly reactive, may not be regioselective enough. |
| s-BuLi / TMEDA | High Yield, high regioselectivity | TMEDA complexes with lithium, increasing the basicity and directing the lithiation ortho to the methoxy group. bohrium.com | |
| Temperature | -40°C | Lower Yield | Aryllithium intermediate may be unstable and undergo side reactions. |
| -78°C to -90°C | Optimal Yield | Ensures stability of the organometallic intermediate. researchgate.net | |
| Reaction Time | Short (e.g., <30 min) | Incomplete reaction, lower yield | Insufficient time for complete deprotonation. |
| Optimal (e.g., 1-2 hours) | High Yield | Allows for complete formation of the aryllithium species. researchgate.net |
Principles of Sustainable Chemistry in Synthetic Route Development
The application of the 12 Principles of Green Chemistry is essential for developing environmentally responsible synthetic routes for pharmaceutical intermediates like this compound. acs.orgorganic-chemistry.org These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. reachemchemicals.comwjpmr.com
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: The directed lithiation-carboxylation route has a good theoretical atom economy, as the main atoms added are from carbon dioxide. Maximizing the yield ensures that the practical atom economy approaches the theoretical value. acs.org
Use of Safer Solvents: While THF is effective, it has environmental and safety concerns. Exploring greener solvent alternatives, such as 2-methyl-THF (derived from renewable resources) or cyclopentyl methyl ether (CPME), could improve the sustainability profile of the process.
Energy Efficiency: Conducting reactions at cryogenic temperatures is energy-intensive. Research into developing catalytic systems or flow chemistry processes that could enable the reaction to proceed at higher temperatures would significantly reduce energy consumption. mdpi.comworldpharmatoday.com
Waste Prevention: The primary waste stream in the described synthesis is from the workup and purification steps. Optimizing the reaction to achieve high conversion and selectivity minimizes the need for extensive purification (e.g., chromatography), thereby reducing solvent waste.
Catalysis over Stoichiometric Reagents: The use of stoichiometric amounts of strong organolithium bases is a drawback. Future research could focus on developing catalytic C-H activation and carboxylation methods, which would represent a significant green advancement by replacing stoichiometric reagents with catalytic ones. acs.org
The table below connects green chemistry principles to potential improvements in the synthesis.
| Green Chemistry Principle | Application to Synthetic Route | Potential Improvement |
|---|---|---|
| 2. Atom Economy | Maximize incorporation of all materials into the final product. acs.org | Optimize reaction yield to reduce waste from starting materials. |
| 5. Safer Solvents & Auxiliaries | Replace traditional ethereal solvents. organic-chemistry.org | Investigate use of greener solvents like 2-MeTHF or CPME. |
| 6. Design for Energy Efficiency | Reduce energy required for cryogenic conditions. reachemchemicals.com | Develop methods that operate closer to ambient temperature. |
| 8. Reduce Derivatives | Avoid protection/deprotection steps. acs.org | The direct lithiation of the unprotected precursor adheres well to this principle. |
| 9. Catalysis | Replace stoichiometric reagents with catalytic alternatives. acs.org | Explore catalytic C-H activation/carboxylation to replace stoichiometric organolithium base. |
Design and Synthesis of Derivatives of this compound
The design and synthesis of derivatives from this core structure allow for the systematic modulation of its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics.
The carboxylic acid group is the most readily accessible functional handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs or altering pharmacokinetic profiles.
Esterification: The conversion of the carboxylic acid to an ester can be achieved using various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or using coupling reagents can yield a diverse library of esters. While specific examples for this compound are not detailed in available literature, the principles are well-established. For example, new esters of the related 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized by reacting it with substituted 1-piperidineethanol, demonstrating the utility of the carboxyl group in forming ester linkages to introduce complex side chains. nih.gov
Amidation: Similarly, the carboxylic acid can be converted to an amide by reacting with a primary or secondary amine using a coupling agent. This approach is widely used to build larger molecules and introduce new functional groups. Chiral Brønsted acids can be used to catalyze the atroposelective coupling of carboxylic acids with amines, a sophisticated method for creating axially chiral amides with high enantioselectivity. researchgate.net Phenyl benzamide (B126) derivatives have been synthesized through the reaction of 5-chloro-2-methoxybenzoic acid with aniline, indicating a straightforward pathway for amide formation. researchgate.net
| Reaction Type | Reactant | Typical Conditions | Product Class | Potential for Diversity |
|---|---|---|---|---|
| Esterification | Alcohols (R-OH) | Acid catalyst (e.g., H₂SO₄), heat; or Coupling agents (e.g., DCC, EDC) | Esters | High (diverse R-groups from alcohols can be introduced) |
| Amidation | Amines (R-NH₂) | Coupling agents (e.g., HATU, HOBt), base | Amides | Very High (vast library of primary/secondary amines available) |
The halogen and methoxy groups on the aromatic ring provide further opportunities for derivatization, although these modifications often require more specific and sometimes harsher reaction conditions than carboxyl group transformations.
Halogen Modification: The chlorine and fluorine atoms are potential sites for nucleophilic aromatic substitution (SNAr) reactions, although the C-F bond is generally strong and less reactive than the C-Cl bond. mdpi.com The reactivity is highly dependent on the electronic nature of the ring and the position of the halogen. In related tetrahalogenated benzoic acids, a fluoro group has been successfully converted to an amine, which was then transformed into a chloro group via a diazotization reaction, showcasing a strategy for halogen exchange. mdpi.com
Methoxy Group Modification: The methoxy group can be cleaved to yield a phenol (B47542) using reagents like boron tribromide (BBr₃). This resulting hydroxyl group can then be used for further functionalization, such as etherification or esterification, to introduce a new range of substituents. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a precursor involves a hydrolysis step to unmask a hydroxyl group, a strategy applicable to methoxy group cleavage. researchgate.net
| Substituent | Reaction Type | Potential Reagent | Resulting Functional Group |
|---|---|---|---|
| Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Amino, Alkoxy |
| Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (less reactive than Cl) | Varies |
| Methoxy | Demethylation / Ether Cleavage | BBr₃, HBr | Hydroxyl (Phenol) |
The chloro substituent on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems, extended conjugated structures, or the introduction of various organic fragments. This allows for the fine-tuning of the molecule's electronic and photophysical properties.
Stereoselective and Regioselective Derivatization Approaches
While this compound itself is achiral, stereoselective derivatization can be achieved by introducing chiral centers. This can be accomplished by reacting the carboxylic acid with a chiral alcohol or amine, resulting in the formation of diastereomeric esters or amides.
Regioselectivity is a key consideration when performing reactions on the aromatic ring. The existing substituents exert directing effects on potential electrophilic aromatic substitution reactions. More significantly, in nucleophilic aromatic substitution, the relative positions of the electron-withdrawing groups (fluoro, chloro, carboxylic acid) can activate specific sites for nucleophilic attack, potentially allowing for the selective replacement of one halogen over the other under carefully controlled conditions.
Combinatorial Chemistry and Library Synthesis for Research Screening
Combinatorial chemistry involves the systematic and repetitive linking of different "building blocks" to generate a large array of diverse compounds, known as a chemical library. nih.gov this compound is an excellent candidate for use as a scaffold in combinatorial synthesis due to its multiple points for derivatization.
A common strategy is solid-phase synthesis, where the molecule is anchored to a polymer resin. The related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a building block for the solid-phase synthesis of diverse heterocyclic libraries. nih.gov In this approach, the starting acid is immobilized on a resin, followed by sequential reactions such as chlorine substitution and other transformations to build a library of compounds that can be screened for biological activity. nih.gov This methodology, often employing techniques like split-pool synthesis, can generate thousands to millions of distinct compounds for high-throughput screening. nih.govcuny.edu
Incorporation of this compound as a Building Block in Complex Molecular Architectures
The term "building block" refers to a molecule that can be used as a starting component in the synthesis of more complex structures. nih.gov this compound fits this description perfectly, serving as a versatile precursor for larger, more intricate molecules.
Its utility is demonstrated by analogy with similar structures. For example, 4-amino-5-chloro-2-methoxybenzoic acid is a crucial intermediate for several gastrointestinal prokinetic drugs like Cisapride (B12094). google.com Similarly, 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for creating various condensed nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones. nih.gov The combination of the carboxylic acid for amide or ester linkages, the chloro group for cross-coupling, and the potential for modifying the other substituents makes this compound a valuable starting material for constructing complex molecular frameworks in fields like medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a multifaceted compound like this compound, a combination of one-dimensional and two-dimensional NMR techniques would be essential for its complete structural characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The two aromatic protons would appear as doublets due to coupling with the adjacent fluorine atom. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. The methoxy protons would likely appear as a sharp singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon atom bonded to the fluorine would show a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would require experimental verification.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 175 | Broad Singlet |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 | Doublet |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 | Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.2 | 55 - 65 | Singlet |
| Quaternary Aromatic C | - | 100 - 160 | - |
| Quaternary Aromatic C | - | 100 - 160 | - |
| Quaternary Aromatic C | - | 100 - 160 | - |
| Quaternary Aromatic C | - | 100 - 160 | - |
Note: This table is predictive and not based on experimental data for the specified compound.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, this signal would likely appear as a doublet due to coupling with the neighboring aromatic proton. Analysis of the coupling constant would provide valuable information about the through-bond proximity of the fluorine and hydrogen atoms.
To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. In this molecule, it would primarily confirm the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the protonated aromatic carbons.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into the molecule's conformation.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected vibrational modes include:
O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the carbonyl group of the carboxylic acid.
C-O Stretching: Absorptions for the C-O stretching of the carboxylic acid and the methoxy group would be expected in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.
C-Cl and C-F Stretching: The carbon-chlorine and carbon-fluorine stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
A hypothetical data table for the expected FT-IR absorption bands is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Methoxy C-H Stretch | 2850 - 2960 | Medium |
| Carboxylic Acid C=O Stretch | 1700 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Carboxylic Acid C-O Stretch | 1200 - 1300 | Strong |
| Methoxy C-O Stretch | 1000 - 1100 | Medium |
| C-Cl Stretch | 700 - 850 | Medium |
| C-F Stretch | 1000 - 1200 | Strong |
Note: This table is predictive and not based on experimental data for the specified compound.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the benzene ring would likely give rise to a prominent Raman band. The C-Cl and C-F bonds would also have characteristic Raman signals. A comparative analysis of the FT-IR and Raman spectra could provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides precise information about the mass, and by extension, the elemental composition of a molecule. It is also instrumental in deducing molecular structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass with very high accuracy. For this compound (C₈H₆ClFO₃), the theoretical monoisotopic mass is 203.99895 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can verify this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.
In addition to the neutral molecule, HRMS identifies various ionized species, or adducts. The precise masses of these adducts further corroborate the molecular formula. Predicted m/z values for common adducts of this compound are essential for interpreting the resulting spectrum. uni.lu
Table 1: Predicted HRMS Adducts for this compound Predicted data for C₈H₆ClFO₃. uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 205.00623 |
| [M+Na]⁺ | 226.98817 |
| [M-H]⁻ | 202.99167 |
| [M+NH₄]⁺ | 222.03277 |
| [M+K]⁺ | 242.96211 |
Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on the known behavior of substituted benzoic acids. vaia.comsci-hub.sedocbrown.info
In positive ion mode, the protonated molecule [M+H]⁺ (m/z 205.006) would likely be selected as the precursor. Collision-induced dissociation (CID) would be expected to initiate fragmentation through several key pathways:
Loss of Water: A common fragmentation for ortho-substituted benzoic acids involves the loss of water (H₂O, 18 Da) from the carboxylic acid and an adjacent group, though this is less common than other pathways.
Loss of Methoxyl Radical: Cleavage of the O-CH₃ bond would result in the loss of a methoxyl radical (•OCH₃, 31 Da).
Loss of Carboxyl Group: The loss of the entire carboxylic acid group (•COOH, 45 Da) is another plausible fragmentation.
Decarbonylation of Acylium Ion: A primary fragmentation of benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) to form a stable acylium ion ([M-OH]⁺). docbrown.info This acylium ion can then lose carbon monoxide (CO, 28 Da) to yield a substituted phenyl cation.
In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 202.992) is the precursor. A characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da), which can be a facile and dominant process. sci-hub.se
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available in crystallographic databases, its solid-state architecture can be inferred from the extensive studies of related substituted benzoic acids. acs.orgucl.ac.uknih.govrsc.org X-ray crystallography would reveal precise details about bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice.
The crystal packing of this compound would be governed by a hierarchy of intermolecular interactions.
Hydrogen Bonding: The most significant interaction directing the crystal packing of carboxylic acids is the robust hydrogen bond between carboxyl groups. libretexts.org It is highly probable that molecules of this compound would form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) supramolecular synthon. This dimer motif is a common and stabilizing feature in the crystal structures of the vast majority of benzoic acid derivatives. acs.orgrsc.org
Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding. researchgate.net A region of positive electrostatic potential, known as a σ-hole, exists on the chlorine atom opposite the C-Cl covalent bond. acs.org This electrophilic region can form an attractive interaction with a Lewis base, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O=C). Such interactions are directional and can play a crucial role in organizing the hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks. nih.gov
Other Weak Interactions: Additional interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings, would further stabilize the crystal structure. researchgate.netnih.gov The interplay of these weaker forces with the stronger hydrogen and halogen bonds dictates the final, most thermodynamically stable packing arrangement.
The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular forces and intermolecular packing forces. For this compound, the key conformational features are the orientation of the carboxyl and methoxy groups relative to the aromatic ring.
Theoretically, the carboxyl group can exist in a cis or trans conformation with respect to the C-O-H dihedral angle. For benzoic acids, the cis conformer, which allows for a weak intramolecular interaction between the acidic hydrogen and the carbonyl oxygen, is generally more stable than the trans form. researchgate.net
The planarity of the molecule is influenced by its substituents. The presence of an ortho-fluoro substituent can create steric and electronic effects that influence the torsion angle between the plane of the carboxylic acid group and the plane of the benzene ring. nih.govstackexchange.com While many benzoic acids are nearly planar to facilitate efficient crystal packing, significant twisting can occur to alleviate intramolecular steric strain. rsc.org In the crystalline state, the molecule would adopt a single conformation that allows for the most efficient packing and maximization of favorable intermolecular interactions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically determined electron density. This approach is computationally efficient while providing high accuracy.
For 4-Chloro-2-fluoro-5-methoxybenzoic acid, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to determine its optimized molecular geometry in the ground state. researchgate.net This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The outputs of such a calculation include precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as a valuable reference for experimental data, for instance, from X-ray crystallography.
Table 1: Exemplar Predicted Geometric Parameters for this compound using DFT (Note: The following data is illustrative of typical DFT output and not from a specific study on this molecule.)
| Parameter | Predicted Value |
| C-Cl Bond Length | 1.74 Å |
| C-F Bond Length | 1.36 Å |
| O-H (Carboxylic) Bond Length | 0.97 Å |
| C=O (Carbonyl) Bond Length | 1.22 Å |
| C-O-C (Methoxy) Bond Angle | 118.5° |
| Aromatic Ring C-C-C Angle | ~120° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples for demonstrating the concept.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Electrostatic Potential Surface (MEP) Mapping
A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. sigmaaldrich.com Green and yellow represent areas with intermediate or near-zero potential. sigmaaldrich.com
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the particles in the system vary with time.
Applying MD simulations to this compound would allow for the exploration of its conformational space. This is particularly important for understanding the flexibility of the methoxy (B1213986) and carboxylic acid groups relative to the benzene (B151609) ring. The simulation would reveal the most populated conformations, the energy barriers between them, and how the molecule's shape might change in different environments (e.g., in a solvent). This process, known as conformational sampling, is vital for understanding how the molecule might interact with biological targets or other chemical species. nih.gov
In Silico Prediction of Molecular Properties for Research Design
In silico methods refer to computational approaches used to predict the properties of molecules, which can significantly streamline the research and development process. These predictions can encompass a wide range of characteristics, including physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities.
For this compound, in silico tools could be used to predict properties such as its solubility, lipophilicity (logP), and pKa. Furthermore, predictive models based on Quantitative Structure-Activity Relationships (QSAR) could estimate its potential as an inhibitor or substrate for various enzymes, such as cytochrome P450s, which is crucial in drug development. These predictions help researchers to prioritize and design experiments, saving time and resources by focusing on compounds with the most promising profiles.
Table 3: Example of In Silico Predicted Properties for this compound (Note: This table contains example properties that would be generated from such an analysis.)
| Property | Predicted Value | Method/Software |
| LogP (Lipophilicity) | 2.5 | ALOGPS |
| Aqueous Solubility | 0.5 g/L | ESOL |
| pKa (Acidic) | 3.8 | ACD/Labs |
| Polar Surface Area | 46.5 Ų | Various |
| Bioavailability Score | 0.55 | SwissADME |
Spectroscopic Parameter Prediction via Computational Methods
Computational methods can also predict spectroscopic properties, which can be invaluable for interpreting experimental spectra. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that aid in the assignment of experimental signals.
For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net The calculated frequencies are often scaled to better match experimental results. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which helps in the interpretation of UV-Visible spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a powerful tool for structural elucidation when compared with experimental NMR data.
Structure Activity Relationship Sar Studies of 4 Chloro 2 Fluoro 5 Methoxybenzoic Acid Analogs
Systematic Variation of Substituents on the Aromatic Ring
The precise arrangement and nature of substituents on the phenyl ring of 4-Chloro-2-fluoro-5-methoxybenzoic acid are critical determinants of its interaction with biological targets. Altering these substituents allows for the mapping of the target's binding pocket and the optimization of potency, selectivity, and pharmacokinetic properties.
Detailed research findings indicate that even minor modifications to the aromatic ring can lead to substantial changes in biological activity. For instance, shifting the position of the fluorine atom from C2 to C3 or C6 could alter the molecule's conformation and electronic distribution, thereby affecting its binding affinity. Similarly, replacing the chlorine atom at C4 with other halogens like bromine or iodine, or with a trifluoromethyl group, can modulate activity by influencing factors such as lipophilicity and the potential for halogen bonding. mdpi.com The substitution pattern dictates the electronic landscape of the molecule; electron-withdrawing groups generally increase the acidity of the benzoic acid, which can be crucial for binding, while electron-donating groups can also influence interactions through different mechanisms. nih.gov
The following table illustrates hypothetical SAR data for variations on the aromatic ring, with 5-HT4 receptor binding affinity (Ki) as the endpoint.
Table 1: SAR of Aromatic Ring Substitutions Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | 5-HT4 Ki (nM) |
|---|---|---|---|---|
| Parent | -F | -Cl | -OCH₃ | 15 |
| Analog 1A | -F | -Br | -OCH₃ | 25 |
| Analog 1B | -F | -CF₃ | -OCH₃ | 40 |
| Analog 1C | -F | -Cl | -OC₂H₅ | 30 |
| Analog 1D | -H | -Cl | -OCH₃ | 150 |
| Analog 1E | -Cl | -F | -OCH₃ | 95 |
Role of the Carboxylic Acid Moiety in Molecular Recognition
The carboxylic acid group at the C1 position is a key pharmacophoric feature, often essential for molecular recognition and the initiation of a biological response. Its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens) allows it to form strong, directed interactions with receptor binding sites.
At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge is frequently critical for forming strong ionic bonds or salt bridges with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding pocket. The acidity of this moiety, and therefore its ionization state, is influenced by the other substituents on the ring. The presence of electron-withdrawing groups like chlorine and fluorine enhances acidity, which can strengthen these ionic interactions. nih.gov Replacing the carboxylic acid with bioisosteric groups—functional groups with similar physical or chemical properties—is a common strategy to fine-tune activity, improve metabolic stability, or enhance cell permeability.
Table 2: Impact of Carboxylic Acid Bioisosteres on Activity Note: The data in this table is hypothetical and for illustrative purposes.
| Compound ID | C1 Moiety | Predicted Interaction Type | 5-HT4 Ki (nM) |
|---|---|---|---|
| Parent | -COOH | Ionic Bond, H-Bonding | 15 |
| Analog 2A | -CONH₂ | H-Bonding | 250 |
| Analog 2B | -CH₂OH | H-Bonding | >1000 |
| Analog 2C | -CN | Dipole Interaction | >1000 |
| Analog 2D | Tetrazole | Ionic Bond, H-Bonding | 20 |
Impact of Halogen (Chlorine and Fluorine) Position and Nature on Activity Modulation
The halogens in this compound play distinct and crucial roles in modulating its biological activity. Their size, electronegativity, and position on the aromatic ring are key factors.
The fluorine atom at the C2 (ortho) position has a profound influence. As the most electronegative element, it acts as a strong electron-withdrawing group via the inductive effect, increasing the acidity of the nearby carboxylic acid. Its small size means it can often be accommodated in tight spaces within a binding pocket. Furthermore, ortho-fluorine substitution can enforce a specific conformation (a twist) on the carboxylic acid group relative to the plane of the phenyl ring, which may be optimal for binding to the target receptor.
Table 3: Influence of Halogen Identity and Position on Activity Note: The data in this table is hypothetical and for illustrative purposes.
| Compound ID | Substitution Pattern | Key Feature Changed | 5-HT4 Ki (nM) |
|---|---|---|---|
| Parent | 2-Fluoro, 4-Chloro | Baseline | 15 |
| Analog 3A | 2-Fluoro, 4-Bromo | Increased size/polarizability at C4 | 22 |
| Analog 3B | 2-Fluoro, 4-H | Removal of C4 halogen | 180 |
| Analog 3C | 2-H, 4-Chloro | Removal of ortho-fluoro effect | 135 |
| Analog 3D | 2-Chloro, 4-Fluoro | Inverted halogen positions | 110 |
Contribution of the Methoxy (B1213986) Group to Molecular Interactions
The methoxy group (-OCH₃) at the C5 position is a versatile substituent that can significantly influence molecular interactions and physicochemical properties. Despite being relatively small, its impact on activity can be profound.
The oxygen atom of the methoxy group is a hydrogen bond acceptor, capable of forming a hydrogen bond with a suitable donor group on a receptor. This interaction can serve as a critical anchor point within the binding site. The methyl portion of the methoxy group can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in the protein pocket. Furthermore, the methoxy group is considered to have minimal impact on lipophilicity when attached to an aromatic ring, which is advantageous in drug design for optimizing potency without introducing undesirable pharmacokinetic properties associated with high lipophilicity. nih.gov The orientation of the methoxy group is also important; it is not a linear substituent, and its preferred conformation can influence how the molecule fits into its binding site. Replacing it with larger alkoxy groups (e.g., ethoxy) can probe the size of the binding pocket, while replacement with a hydroxyl group introduces a hydrogen bond donor capability.
Table 4: Effect of Modifying the C5-Methoxy Group Note: The data in this table is hypothetical and for illustrative purposes.
| Compound ID | C5 Substituent | Potential Interaction Change | 5-HT4 Ki (nM) |
|---|---|---|---|
| Parent | -OCH₃ | H-bond acceptor, van der Waals | 15 |
| Analog 4A | -OC₂H₅ | Increased steric bulk | 45 |
| Analog 4B | -OH | H-bond donor/acceptor | 35 |
| Analog 4C | -H | Loss of C5 interactions | 210 |
| Analog 4D | -CH₃ | Loss of H-bond acceptor | 150 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of this compound analogs, a QSAR model could be developed to predict the 5-HT4 receptor affinity of newly designed, unsynthesized compounds.
To build a QSAR model, a "training set" of analogs with known activities is used. For each analog, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:
Electronic Properties: Hammett constants (σ), dipole moment, atomic charges. These describe the electron-donating or -withdrawing nature of substituents.
Steric Properties: Molar refractivity (MR), Taft steric parameters (Es), molecular volume. These describe the size and shape of the molecule and its substituents.
Lipophilic Properties: LogP or cLogP, which quantify the compound's hydrophobicity.
Topological Indices: Kier & Hall connectivity indices, which describe molecular branching and shape.
Using statistical methods like multiple linear regression (MLR), a QSAR equation is generated. A hypothetical equation for this series might look like:
pKi = k₁(σ_para) + k₂(MR_meta) - k₃(cLogP)² + C
Where:
pKi is the negative logarithm of the binding affinity (the dependent variable).
σ_para represents the electronic effect of the substituent at the para-position (C4).
MR_meta represents the steric bulk of the substituent at the meta-position (C5).
(cLogP)² is a term suggesting an optimal lipophilicity exists.
k₁, k₂, k₃ are coefficients determined by the regression analysis, and C is a constant.
Such a model, once validated with a "test set" of compounds not used in its creation, can be a powerful predictive tool. It can help prioritize which new analogs to synthesize, saving time and resources in the drug discovery process by focusing efforts on compounds with the highest predicted activity. nih.gov
No Publicly Available Research Found on the In Vitro Biological Activity of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific in vitro research data was found regarding the biological and pharmacological activities of the chemical compound this compound.
Extensive searches were conducted to locate studies pertaining to the potential biological activities, mechanistic interactions with molecular targets, and effects on cellular pathways of this compound. The investigation aimed to uncover information on:
Potential biological activities and pharmacological profiles.
Mechanistic studies of molecular interactions, including enzyme inhibition (such as HDAC modulation) and receptor binding (such as at 5-HT4 receptors), based on analogies to structurally similar compounds.
Cell-based assays analyzing cellular pathways, specifically focusing on investigations into cell cycle modulation and the induction of apoptosis.
The search, however, did not yield any specific experimental data or research articles that directly investigate these biological aspects of this compound. While research exists for structurally analogous compounds, such as those with amino or cyano groups in place of the fluoro or chloro substituents, this information cannot be directly attributed to the subject compound.
Therefore, the detailed exploration of the in vitro and mechanistic biological activity of this compound, as outlined in the requested article structure, cannot be completed at this time due to the absence of available scientific research.
Compound Analogs Mentioned in Literature Search
Biological Activity Research: in Vitro and Mechanistic Investigations
In Vitro Antimicrobial and Antiviral Activity Assessments
While direct antimicrobial studies on 4-Chloro-2-fluoro-5-methoxybenzoic acid are not extensively documented in available literature, research into its structural analogs and derivatives has revealed notable antibacterial properties. Specifically, derivatives of chloro-salicylamides (2-hydroxy-N-phenylbenzamides) have been synthesized and evaluated for their efficacy against multidrug-resistant bacteria. scispace.comnih.gov
A study investigating a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated significant bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The bactericidal effect, defined as a 99.9% reduction in bacterial count, was found to be concentration-dependent. scispace.comnih.gov For instance, the compound 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide showed a rapid bactericidal effect against one MRSA strain at concentrations twice the minimum inhibitory concentration (MIC) after just four hours. scispace.comnih.gov Other derivatives, such as those incorporating a 4-chloro-2-hydroxybenzamide (B1601765) structure, also displayed reliable bactericidal effects at concentrations four times the MIC after 24 hours of incubation. scispace.comnih.gov
| Compound Derivative | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | Rapid concentration-dependent bactericidal effect observed at 2x MIC and 4x MIC. | scispace.comnih.gov |
| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | MRSA (various strains) | Bactericidal activity demonstrated at 4x MIC after 24 hours. | scispace.comnih.gov |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | MRSA (various strains) | Bactericidal activity demonstrated at 4x MIC after 24 hours. | scispace.comnih.gov |
In the realm of antiviral research, the broader class of benzoic acid derivatives has been explored. One study identified a novel benzoic acid derivative, termed NC-5, which possessed potent antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov This compound was found to inhibit the virus's neuraminidase, a key enzyme for viral release, and suppress the expression of viral proteins during the later stages of biosynthesis. nih.gov While NC-5 is not a direct derivative of this compound, its efficacy underscores the potential of the benzoic acid scaffold in developing new antiviral agents. nih.gov
Neuroprotective Activity Investigations of Derivatives
Derivatives of chloro-benzoic acids have been investigated for their potential to protect against neuroinflammation and neurodegeneration. Over-activated microglial cells are implicated in the pathology of several neurological diseases, including Alzheimer's and Parkinson's disease. nih.gov
One newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was examined for its anti-inflammatory effects in primary microglial cells activated by lipopolysaccharide (LPS). nih.gov The study found that LX007 significantly inhibited the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppressed the expression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These effects suggest that such derivatives could mitigate the neurotoxic inflammatory responses driven by microglia. nih.gov
In another study focused on Parkinson's disease models, a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (B126) (ILB-162), demonstrated significant neuroprotective properties. nih.gov In vitro tests confirmed its ability to inhibit calcineurin with a very low IC50 value of 0.057 µM. nih.gov In a neuroblastoma cell line (SHSY 5Y) induced with a neurotoxin, treatment with ILB-162 significantly reduced intracellular reactive oxygen species (ROS) and reversed the overexpression of α-synuclein, a protein central to Parkinson's pathology. nih.gov
| Derivative Name | Biological Model | Key Neuroprotective Finding | Reference |
|---|---|---|---|
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | LPS-activated primary microglia | Inhibited production of NO and PGE2; suppressed iNOS and COX-2 expression. | nih.gov |
| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-162) | 6OHDA-induced SHSY 5Y cells | Reduced intracellular ROS and reversed α-synuclein overexpression. | nih.gov |
Target Identification and Validation Strategies
A crucial aspect of drug discovery is identifying the specific molecular targets through which a compound exerts its biological effects. For derivatives of this compound, several targets and pathways have been elucidated.
The neuroprotective activity of the derivative LX007 has been linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are critical regulators of the inflammatory response in microglial cells, making them a key target for anti-inflammatory intervention in the central nervous system. nih.gov
For the derivative ILB-162, the molecular target was explicitly identified as calcineurin, a phosphatase enzyme. nih.gov The validation of this target was achieved by demonstrating potent inhibition of calcineurin's enzymatic activity in vitro, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov This direct inhibition is the mechanism responsible for its observed neuroprotective effects in Parkinson's disease models. nih.gov
Furthermore, research on a related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, has identified it as a potent agonist for the 5-HT4 receptor, a serotonin (B10506) receptor subtype. biosynth.com This highlights that even subtle changes to the benzoic acid scaffold can significantly alter the compound's biological target and therapeutic potential. The general strategy often involves screening compounds against a panel of known receptors and enzymes, followed by validation studies to confirm the affinity and functional activity at the identified target.
Applications in Advanced Research Areas
Role as Chemical Building Blocks in the Synthesis of Complex Organic Molecules
4-Chloro-2-fluoro-5-methoxybenzoic acid serves as a versatile chemical scaffold in the synthesis of more complex organic molecules. Its multifunctionality, characterized by the presence of a carboxylic acid group, a chloro atom, a fluoro atom, and a methoxy (B1213986) group on the benzene (B151609) ring, provides multiple reactive sites for synthetic transformations. Chemists and researchers utilize this compound as a foundational intermediate, leveraging its structure to construct diverse and intricate molecular architectures.
The strategic placement of its functional groups allows for selective reactions, enabling the controlled and stepwise assembly of target molecules. For instance, related halogenated and fluorinated benzoic acid derivatives are fundamental in creating heterocyclic scaffolds, which are pivotal in medicinal chemistry and drug discovery. A structurally similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, is a known building block for the solid-phase synthesis of various nitrogen-containing heterocycles like benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.govresearchgate.net The reactivity of the chloro and fluoro substituents makes them suitable for nucleophilic substitution reactions, while the carboxylic acid group can be readily converted into esters, amides, or other functional groups, further expanding its synthetic utility.
The compound's role as an intermediate is highlighted in the synthesis of pharmaceuticals and agrochemicals, where its unique electronic and steric properties contribute to the biological activity of the final products. chemimpex.com Researchers appreciate its ability to facilitate complex chemical reactions, leading to a wide array of derivatives tailored for specific applications. chemimpex.com
| Application Area | Role of this compound | Example of Related Compound Application |
| Heterocyclic Synthesis | Serves as a multireactive starting material for building condensed nitrogenous cycles. | 4-Chloro-2-fluoro-5-nitrobenzoic acid is used to synthesize benzimidazoles and quinoxalinones. nih.govresearchgate.net |
| Pharmaceutical Development | Acts as a key intermediate in the design of new drugs with targeted biological activity. chemimpex.com | 4-Amino-5-chloro-2-methoxybenzoic acid is a crucial intermediate for several gastrointestinal prokinetic drugs, including cisapride (B12094) and clobopride. google.com |
| Agrochemical Synthesis | Functions as a foundational block for creating active ingredients in herbicides and pesticides. chemimpex.com | 2-Chloro-4-fluoro-5-nitrobenzoic acid is an important intermediate for the herbicide saflufenacil (B1680489). google.com |
Research in Agricultural Chemical Development as Intermediates (e.g., herbicides, pesticides)
In the field of agricultural science, substituted benzoic acids are crucial intermediates for the development of modern agrochemicals. This compound, with its specific halogen and methoxy substitution pattern, is explored for its potential as a precursor to potent and selective herbicides and pesticides. chemimpex.com The presence of fluorine in an agrochemical's molecular structure can significantly enhance its biological efficacy, metabolic stability, and binding affinity to target enzymes.
Research in this area focuses on using this compound to synthesize active ingredients that can effectively control weeds and pests while minimizing environmental impact. For example, related fluoro- and chloro-substituted aromatic compounds are known intermediates for powerful herbicides. google.comasianpubs.org The synthesis of the herbicide saflufenacil involves an intermediate named 2-chloro-4-fluoro-5-nitrobenzoic acid, highlighting the importance of this substitution pattern in creating effective crop protection agents. google.comwipo.int The development of such compounds is critical for improving agricultural productivity and ensuring food security. chemimpex.com
Explorations in Material Science for Novel Polymer and Coating Development
The unique combination of functional groups in this compound makes it a candidate for research in material science, particularly in the creation of advanced polymers and coatings. chemimpex.com The aromatic core, along with the halogen substituents, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to new materials. chemimpex.com
One area of exploration involves using structurally similar compounds to synthesize high-performance polymers. For instance, 5-Chloro-2-fluorobenzoic acid has been successfully used to create poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com The synthesis process involved converting the benzoic acid to a more reactive benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent nickel-mediated homocoupling to form the polymer. ossila.com This polymeric membrane demonstrated high proton conductivity, a key requirement for efficient fuel cell operation. ossila.com Such research indicates the potential of this compound as a monomer or modifying agent in the development of novel polymers with tailored properties for applications in electronics, energy, and aerospace.
| Property | Contribution from Molecular Structure | Potential Application |
| Thermal Stability | The rigid aromatic ring and strong carbon-halogen bonds. | High-temperature resistant polymers and coatings. |
| Chemical Resistance | Halogen atoms shield the polymer backbone from chemical attack. chemimpex.com | Protective coatings for industrial equipment. |
| Proton Conductivity | The ability to be functionalized into structures like poly(phenylene ether). ossila.com | Electrolyte membranes for fuel cells. ossila.com |
Applications in Analytical Chemistry as Reference Standards and for Derivatization
In analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. This compound can serve this purpose, enabling the accurate quantification and identification of related substances in complex mixtures. High-purity reference standards are essential for quality control in the pharmaceutical, environmental, and food safety sectors. For example, the related compound 4-Amino-5-chloro-2-methoxybenzoic acid is sold as a certified reference material for pharmaceutical testing, produced under stringent quality systems like ISO 17025. lgcstandards.com
Furthermore, benzoic acid derivatives are used as derivatizing agents to enhance the detectability of other molecules in analytical techniques like chromatography and mass spectrometry. nih.gov Derivatization involves reacting an analyte with a reagent to modify its chemical structure, thereby improving its chromatographic behavior, ionization efficiency, or spectroscopic properties. A novel method using 3-(chlorosulfonyl)benzoic acid has been developed to analyze lipids. nih.gov This process significantly improved the sensitivity and detection limits for these molecules in reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.gov This demonstrates the potential of benzoic acid structures like this compound to be adapted for similar roles in developing advanced analytical methodologies.
Emerging Applications in Radiochemistry and Imaging Research (e.g., precursors for PET imaging based on related compounds)
The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on radiolabeled molecules (radiotracers) to visualize and quantify physiological processes in vivo. The structure of this compound makes it an attractive precursor for the synthesis of novel PET imaging agents. The presence of a fluorine atom allows for the potential introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), a widely used radionuclide in PET.
Research has shown that molecules with a fluoro-methoxyphenyl group can be developed into effective PET tracers. For example, a compound named 4-(2-fluoro-4-[¹¹C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide was synthesized and evaluated for imaging metabotropic glutamate (B1630785) receptor 2 in the brain. nih.gov Although this tracer used Carbon-11, its core structure is analogous to the subject compound. Another PET agent, designed for myocardium imaging, incorporates both chloro and fluoro elements in its structure. nih.gov These examples underscore the principle that the specific arrangement of atoms in this compound provides a promising foundation for developing new radiotracers for oncology, neurology, and cardiology research.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes for 4-Chloro-2-fluoro-5-methoxybenzoic Acid
Current synthetic strategies for substituted benzoic acids often rely on multi-step processes that may involve harsh reagents, significant energy consumption, and the generation of hazardous waste. Future research must prioritize the development of more efficient and environmentally benign synthetic pathways.
Green Chemistry Approaches: The application of green chemistry principles is paramount. numberanalytics.comnih.gov This includes exploring the use of safer, renewable solvents instead of traditional volatile organic compounds, and designing reactions with high atom economy to minimize waste. numberanalytics.comchemistryviews.org For instance, catalytic methods that utilize earth-abundant metals and visible-light-induced reactions could offer milder and more sustainable alternatives to classical methods. chemistryviews.orggoogle.com C–H bond functionalization represents another frontier, potentially allowing for the direct and selective introduction of substituents onto a simpler aromatic core, thereby shortening synthetic sequences. acs.org
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers numerous advantages for producing pharmaceutical intermediates. nih.govchemicalindustryjournal.co.ukmdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, enhances safety when dealing with reactive intermediates, and can improve reaction yields and purity. nih.govresearchgate.net Developing a continuous flow process for this compound could streamline its production, reduce costs, and facilitate easier scale-up for industrial applications. chemicalindustryjournal.co.ukscispace.com
Biocatalysis: Harnessing enzymes or whole-cell systems for synthesis represents a highly sustainable approach. rsc.orgnih.gov Biocatalytic routes can offer exceptional selectivity under mild, aqueous conditions, reducing the need for protecting groups and minimizing environmental impact. nih.govresearchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, such as selective halogenation or methoxylation of a benzoic acid precursor. rsc.org
Advanced Derivatization Strategies for Enhanced Selectivity and Potency
The therapeutic potential of a core scaffold is often realized through systematic derivatization. For this compound, advanced strategies can be employed to create analogues with improved pharmacological profiles.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how modifications to the molecule's structure affect its biological activity. acs.orgicm.edu.pl By systematically altering the substituents on the aromatic ring or modifying the carboxylic acid group, researchers can identify key structural features responsible for potency and selectivity. icm.edu.pliomcworld.com For example, replacing the chloro or fluoro groups with other halogens or small alkyl groups could fine-tune the electronic and lipophilic properties of the molecule.
Bioisosteric Replacement: The principle of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can be a powerful tool. The carboxylic acid group, for instance, could be replaced with bioisosteres like tetrazoles or hydroxamic acids to potentially improve metabolic stability, cell permeability, or target binding affinity.
Prodrug Strategies: The carboxylic acid moiety, while often crucial for target interaction, can limit oral bioavailability due to its polarity. researchgate.net Prodrug strategies, such as converting the carboxylic acid into an ester, can mask this polar group, enhancing absorption. ijpsonline.comnih.govuobabylon.edu.iq These esters are designed to be cleaved by enzymes in vivo, releasing the active carboxylic acid drug at the desired site of action. ijpsonline.com
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental validation provides a powerful, iterative cycle for accelerating the discovery and optimization of new chemical entities. niscpr.res.in
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the structural properties of a series of derivatives and their biological activity. nih.gov These models help in predicting the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates. youtube.com
Molecular Docking and Dynamics: For known biological targets, molecular docking can predict the binding orientation and affinity of this compound and its derivatives within the target's active site. nih.govnih.gov This provides insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized through rational structural modifications. niscpr.res.inmdpi.com Subsequent molecular dynamics simulations can assess the stability of these interactions over time.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. youtube.com By filtering out molecules with predicted poor pharmacokinetic profiles or potential toxicity early in the design phase, researchers can focus resources on candidates with a higher probability of success in later developmental stages.
Exploration of Novel Biological Targets and Mechanistic Pathways
While analogues of substituted benzoic acids are known to interact with various biological targets, the specific targets for this compound are not well-defined. Future research should aim to identify novel protein interactions and elucidate the underlying mechanisms of action.
In Silico Target Prediction: Ligand-based and structure-based computational approaches can be used to screen the structure of this compound against databases of known protein structures. nih.govnih.govcreative-biolabs.com These methods can generate hypotheses about potential biological targets by identifying proteins with binding sites that are complementary to the molecule's shape and electronic features. nih.govresearchgate.net This approach, sometimes called reverse docking, can suggest new therapeutic applications for the compound. nih.gov
Phenotypic Screening and Target Deconvolution: Phenotypic screening involves testing the compound in cell-based or organism-based assays to identify a desired biological effect without a priori knowledge of the target. Once a desired phenotype is observed, target deconvolution techniques (e.g., affinity chromatography, proteomics) can be employed to identify the specific protein(s) with which the compound interacts to produce the effect.
Mechanistic Studies: Once a target is validated, detailed mechanistic studies are required to understand how the binding of the compound modulates the protein's function and affects downstream cellular pathways. This involves a combination of biochemical assays, structural biology (e.g., X-ray crystallography of the compound-protein complex), and cell biology techniques.
Interdisciplinary Research Opportunities in Medicinal and Material Sciences
The unique structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry, opening up avenues for interdisciplinary research.
Metal-Organic Frameworks (MOFs): Aromatic carboxylic acids are widely used as organic "linkers" to connect metal ions, forming highly porous crystalline materials known as MOFs. nih.govrsc.orgbrieflands.com The specific substitution pattern of this compound could be used to create novel MOFs with tailored pore sizes, surface properties, and functionalities. nih.govglobethesis.com These materials have potential applications in gas storage, catalysis, and drug delivery. brieflands.comresearchgate.net
Functional Polymers and Materials: The benzoic acid moiety can be incorporated into polymer chains to create functional materials. The presence of fluorine and chlorine atoms can impart specific properties such as thermal stability, chemical resistance, and altered hydrophobicity. Future research could explore the use of this compound as a monomer or additive in the development of advanced polymers for specialized applications in electronics or performance coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
